3,4-Dimethyl-benzamidine hydrochloride
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Overview
Description
3,4-Dimethyl-benzamidine hydrochloride is a chemical compound with the molecular formula C9H12N2 . It appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular weight of 3,4-Dimethyl-benzamidine hydrochloride is 184.67 . The InChI code for this compound is 1S/C9H12N2.ClH/c1-6-3-4-8 (9 (10)11)5-7 (6)2;/h3-5H,1-2H3, (H3,10,11);1H .
Physical And Chemical Properties Analysis
3,4-Dimethyl-benzamidine hydrochloride is a white to off-white crystalline powder . It has a melting point of 189-193 °C .
Scientific Research Applications
Use in Synthesis of Heterocyclic Compounds
- Scientific Field: Chemistry
- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the synthesis of heterocyclic compounds like triazines and tetrazines . These compounds are building blocks in the design of biologically important organic molecules .
- Methods of Application: The synthesis involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- Results or Outcomes: The synthesized compounds have been identified as multifunctional, adaptable, switchable, and have various applications such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . They also have practical applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
Use in Enzyme Activity Assays
- Scientific Field: Biochemistry
- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in enzyme activity assays for the protease trypsin .
- Methods of Application: The application of this compound is demonstrated in an enzyme activity assay for trypsin with and without the competitive inhibitor benzamidine at its IC 50 concentration .
- Results or Outcomes: The relative inhibition is defined as the percentage of inhibited enzyme and the absolute inhibition as the difference between inhibited and uninhibited enzyme activity .
Use in Green Aqueous Synthesis
- Scientific Field: Green Chemistry
- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the green aqueous synthesis of 3,5-disubstituted 1,2,4-triazoles . These triazoles have various applications in the pharmaceutical industry .
- Methods of Application: The synthesis involves the reaction of benzamidine hydrochloride and various aryl hydrazides . Water and potassium carbonate are used as the solvent and base, respectively .
- . The prepared derivatives showed good antimicrobial activities .
Use in Synthesis of Biologically Important Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the synthesis of biologically important molecules . These molecules have various applications in the pharmaceutical industry .
- Methods of Application: The synthesis involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- Results or Outcomes: The synthesized compounds have been identified as multifunctional, adaptable, switchable, and have various applications such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . They also have practical applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
Safety And Hazards
properties
IUPAC Name |
3,4-dimethylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)5-7(6)2;/h3-5H,1-2H3,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDIFHFFPSBNLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695983 |
Source
|
Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-benzamidine hydrochloride | |
CAS RN |
112072-09-0 |
Source
|
Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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